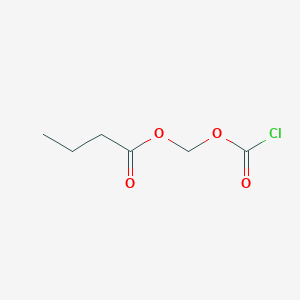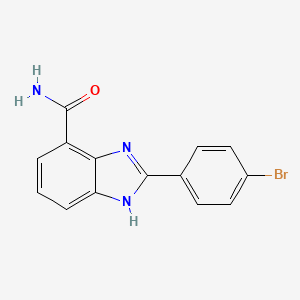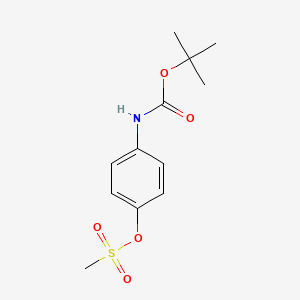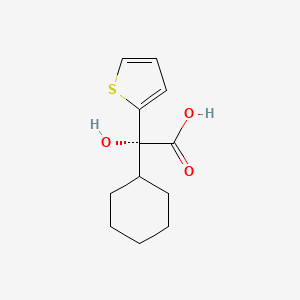
((Chlorocarbonyl)oxy)methyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Chlorocarbonyl)oxy)methyl butyrate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of ((Chlorocarbonyl)oxy)methyl butyrate typically involves the esterification of butyric acid with chlorocarbonyl compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
((Chlorocarbonyl)oxy)methyl butyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
((Chlorocarbonyl)oxy)methyl butyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of perfumes, flavoring agents, and other industrial products.
Mechanism of Action
The mechanism of action of ((Chlorocarbonyl)oxy)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biomolecules and alter their functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
((Chlorocarbonyl)oxy)methyl butyrate can be compared with other similar esters, such as:
Methyl butyrate: Known for its fruity odor and used in perfumes and flavoring agents.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Isopropyl butyrate: Used in the production of fragrances and flavoring agents.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other esters may not be able to fulfill.
Properties
Molecular Formula |
C6H9ClO4 |
|---|---|
Molecular Weight |
180.58 g/mol |
IUPAC Name |
carbonochloridoyloxymethyl butanoate |
InChI |
InChI=1S/C6H9ClO4/c1-2-3-5(8)10-4-11-6(7)9/h2-4H2,1H3 |
InChI Key |
MUIBMNBAKWONDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















